molecular formula C12H13ClO3 B1417219 5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde CAS No. 81995-31-5

5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde

Cat. No. B1417219
CAS RN: 81995-31-5
M. Wt: 240.68 g/mol
InChI Key: ZHVPKUKAGOCESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde, also known as OCMB, is a chemical compound with the molecular formula C12H13ClO3 . It has a molecular weight of 240.68 g/mol . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde is 1S/C12H13ClO3/c13-10-3-4-12 (9 (6-10)7-14)16-8-11-2-1-5-15-11/h3-4,6-7,11H,1-2,5,8H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Transformations

5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde and its derivatives are involved in a range of chemical synthesis processes, demonstrating their versatility in organic chemistry. For example, benzaldehydes, including chloro-substituted variants, can react smoothly with nonstabilized azomethine ylides to produce 5-aryloxazolidines. These intermediates can be transformed into 2-(alkylamino)-1-arylethanols through simple heating or treatment with hydrazine hydrate, showcasing a pathway for synthesizing compounds with potential biological activity (Moshkin & Sosnovskikh, 2013).

Catalysis and Reaction Mechanisms

5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde derivatives also play a role in catalytic processes and understanding reaction mechanisms. The acid-catalyzed condensation of glycerol with benzaldehydes, leading to a mixture of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, highlights the catalytic potential of such compounds. This reaction is significant for the production of novel platform chemicals and precursors for 1,3-propanediol derivatives, underlining the importance of these compounds in green chemistry and the utilization of renewable resources (Deutsch, Martin, & Lieske, 2007).

Material Science and Nanotechnology

In material science and nanotechnology, derivatives of 5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde could be explored for the preparation of advanced materials. For instance, the synthesis and characterization of metal complexes with benzaldehyde derivatives highlight the potential of these compounds in creating new materials with unique properties, such as supramolecular structures involving hydrogen bonds and π-π stacking interactions. These materials could find applications in various fields, including catalysis, sensors, and electronic devices (Dong et al., 2012).

Environmental Applications

Furthermore, the environmental applications of 5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde derivatives can be considered, especially in the context of green chemistry and sustainable processes. The oxidative transformation of hydrocarbons into valuable aldehydes, catalyzed by metal complexes under mild conditions, exemplifies the potential of these compounds in environmentally friendly chemical processes. Such transformations are crucial for the sustainable production of fine chemicals and intermediates used in various industries (Sakakura et al., 1990).

properties

IUPAC Name

5-chloro-2-(oxolan-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-10-3-4-12(9(6-10)7-14)16-8-11-2-1-5-15-11/h3-4,6-7,11H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVPKUKAGOCESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.